{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
Description
The compound {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a bromopyridine derivative featuring a carbamoyl-linked 2,4-difluorophenylmethyl group. Its structure combines a 5-bromopyridine-3-carboxylate core with a substituted phenylcarbamoyl moiety.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2N2O3/c16-11-3-10(5-19-7-11)15(22)23-8-14(21)20-6-9-1-2-12(17)4-13(9)18/h1-5,7H,6,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRLJBDFRNIZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves the following steps:
Formation of the Difluorobenzylamine Intermediate: This step involves the reaction of 2,4-difluorobenzyl chloride with ammonia or an amine to form 2,4-difluorobenzylamine.
Coupling with 5-Bromopyridine-3-carboxylic Acid: The difluorobenzylamine intermediate is then coupled with 5-bromopyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Ester Linkage: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as 2-oxoethyl alcohol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluorobenzyl and pyridine moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized products at the difluorobenzyl or pyridine moieties.
Reduction: Reduced products at the difluorobenzyl or pyridine moieties.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group and the bromopyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function . The ester linkage may also play a role in the compound’s stability and bioavailability .
Comparison with Similar Compounds
Core Structural Analogues
The 5-bromopyridine-3-carboxylate scaffold is shared among several analogs (Table 1). Key differences lie in the substituents on the carbamoyl group:
Table 1: Structural analogs of 5-bromopyridine-3-carboxylate derivatives
| Compound Name (CAS No.) | Substituent on Carbamoyl Group | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 2,4-Difluorophenylmethyl | 483.04 (calc.) | Fluorine for lipophilicity |
| [2-(3,4-Difluoroanilino)-2-oxoethyl] (387378-36-1) | 3,4-Difluoroanilino | - | Increased polarity |
| [2-(Naphthalen-2-ylamino)-2-oxoethyl] (485326-10-1) | Naphthalen-2-yl | - | Bulky aromatic group |
| [2-(4-Cyanoanilino)-2-oxoethyl] (387382-09-4) | 4-Cyanoanilino | - | Electron-withdrawing cyano group |
| [2-(2,5-Dichloroanilino)-2-oxoethyl] (387382-09-4) | 2,5-Dichloroanilino | - | Chlorine for steric effects |
Key Observations :
- Fluorine vs. Chlorine/Cyano: The target compound’s 2,4-difluorophenyl group likely improves metabolic stability compared to chloro or cyano analogs, as fluorine resists oxidative metabolism .
Crystallographic and Intermolecular Interactions
highlights a related compound, 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate, which exhibits C-H···O hydrogen bonding and short Cl···F/Cl interactions in its crystal lattice. By analogy, the target compound’s difluorophenyl and bromopyridine groups may promote similar intermolecular interactions, influencing solubility and crystallinity. However, bromine’s larger atomic radius compared to chlorine could alter packing efficiency .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The 5-bromo substituent on pyridine deactivates the ring, directing electrophilic substitutions to specific positions. In contrast, cyano or chloro groups (e.g., 387382-09-4) may further modulate reactivity through stronger electron withdrawal .
- Fluorine’s Role: The 2,4-difluorophenyl group enhances lipophilicity and may participate in halogen bonding, a feature absent in non-fluorinated analogs .
Implications for Drug Design
While direct pharmacological data are unavailable, structural comparisons suggest:
- The target compound’s fluorine atoms optimize a balance between lipophilicity and metabolic stability.
- Its bromopyridine core offers a versatile handle for further derivatization, unlike naphthalene or cyano-containing analogs .
Biological Activity
The compound {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. Understanding its pharmacological properties is essential for evaluating its therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other relevant effects based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H12BrF2N2O3
- Molecular Weight : 359.15 g/mol
This compound features a pyridine ring substituted with a bromine atom and a carboxylate group, alongside a difluorophenyl moiety linked through a carbamoyl methyl group.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyridine and carbamate functionalities have shown promising results against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways. This is characterized by an increase in reactive oxygen species (ROS) production, leading to cell death in cancerous cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | M-HeLa | 14 | Apoptosis via ROS |
| Compound B | MCF-7 | 25 | Mitochondrial disruption |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary findings suggest that this compound exhibits selective activity against Gram-positive bacteria.
- Tested Strains : Staphylococcus aureus, Enterococcus faecalis
- Minimum Inhibitory Concentration (MIC) : Ranges from 1 to 10 µg/mL depending on the strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 5 |
| E. faecalis | 10 |
Case Studies
-
Case Study on Anticancer Efficacy :
A study investigated the effects of the compound on K562 leukemia cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (GI50 = 14 nM). The compound was found to inhibit BCR-ABL autophosphorylation, a critical pathway in chronic myeloid leukemia (CML). -
Case Study on Antimicrobial Properties :
In another study, the compound was tested against clinical isolates of MRSA. The results demonstrated effective inhibition at concentrations comparable to standard antibiotics like vancomycin, suggesting potential for development as an alternative treatment for resistant bacterial infections.
Q & A
Basic Research Question
- ¹H/¹³C NMR : The 2,4-difluorophenyl group shows aromatic protons as multiplets (δ ~6.8–7.4 ppm) and fluorine-coupled splitting. The bromopyridine moiety exhibits distinct downfield shifts for the Br-substituted carbon (δ ~120–130 ppm in ¹³C NMR).
- IR : Peaks at ~1680–1700 cm⁻¹ confirm C=O stretches (ester and carbamate), while NH stretches (amide) appear at ~3300 cm⁻¹ .
- MS : Molecular ion peaks (e.g., m/z 523 [M+H]⁺ in LCMS) and fragmentation patterns align with the molecular formula .
What analytical methods are recommended to assess purity and stability under storage conditions?
Basic Research Question
- HPLC : Retention times (e.g., 1.05 minutes under SQD-AA05 conditions) and peak symmetry verify purity (>95%) .
- Elemental Analysis : Matches calculated values (e.g., C, H, N within ±0.4% of theoretical) .
- Stability : Store in dark, dry conditions at room temperature to prevent hydrolysis of the ester/carbamate groups .
How can reaction conditions be optimized to improve yield in large-scale synthesis?
Advanced Research Question
- Catalyst Screening : Use Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for bromopyridine intermediates) .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
- Temperature Control : Lower temperatures (–78°C to 0°C) minimize side reactions during carbamate formation .
How to resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
- Dynamic NMR : Resolve overlapping signals caused by rotamers in the carbamate group by analyzing variable-temperature NMR .
- X-ray Crystallography : Confirm molecular geometry and identify unexpected conformations (e.g., deviations from planarity in aromatic rings) .
- DFT Calculations : Simulate NMR/IR spectra and compare with experimental data to validate assignments .
What intermolecular interactions govern the crystal packing of this compound?
Advanced Research Question
X-ray studies of analogous compounds reveal:
- C–H···O Hydrogen Bonds : Stabilize molecular chains along crystallographic axes .
- Halogen Interactions : Short Br···F or Br···Br contacts contribute to dense packing .
- π-Stacking : Overlapping aromatic rings (difluorophenyl and pyridine) enhance lattice stability .
How to design derivatives to explore structure-activity relationships (SAR)?
Advanced Research Question
- Bioisosteric Replacement : Substitute bromine with Cl, CF₃, or methylsulfonyl groups to modulate electronic properties .
- Scaffold Hybridization : Fuse pyridine with thiophene or pyrrole rings (e.g., as in ) to alter binding affinity .
- Functional Group Variation : Replace the carbamate with urea or thiourea to study hydrogen-bonding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
